REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([CH:6]=[O:7])=[C:4]([CH3:11])[CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:11])[C:5]([CH2:6][OH:7])=[C:8]([CH3:10])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C(=C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.76 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
monitoring by TLC until aldehyde consumed
|
Type
|
CUSTOM
|
Details
|
evaporate to a yellow oil
|
Type
|
ADDITION
|
Details
|
7.0 by addition of saturated NH4Cl
|
Type
|
EXTRACTION
|
Details
|
Extract the neutral aqueous layer with CH2Cl2 (3×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the pooled organic layers over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Flush through a pad of silica
|
Type
|
CUSTOM
|
Details
|
to remove baseline material
|
Type
|
CUSTOM
|
Details
|
evaporate to a yellow solid (3.0 g) which
|
Type
|
CUSTOM
|
Details
|
can be used without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(CO)C(=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |